1-(3,4,5-Trimethoxyphenyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclopropanamine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It features a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde.
Formation of Cyclopropane Ring: The aldehyde group is converted to a cyclopropane ring through a series of reactions, often involving the use of diazo compounds and transition metal catalysts.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in studies investigating the inhibition of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as tubulin and heat shock protein 90, inhibiting their activity and affecting cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell division and protein folding, leading to potential therapeutic effects in cancer and other diseases.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)cyclopropanamine can be compared with other similar compounds:
Podophyllotoxin: Similar to colchicine, podophyllotoxin also targets tubulin but has different structural features and biological activities.
Trimetrexate and Trimethoprim: These compounds are dihydrofolate reductase inhibitors and share the trimethoxyphenyl group, but they have distinct mechanisms of action and therapeutic uses.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-9-6-8(12(13)4-5-12)7-10(15-2)11(9)16-3/h6-7H,4-5,13H2,1-3H3 |
InChI Key |
XOTJBTQRMZAQAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.